Cas no 2580128-06-7 (rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27732770

- rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate

- 2580128-06-7

- rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate

-

- インチ: 1S/C12H21NO2/c1-12(2,3)15-11(14)10-6-9(10)7-4-8(13)5-7/h7-10H,4-6,13H2,1-3H3/t7?,8?,9?,10-/m1/s1

- InChIKey: VAPDLYHLUMFNBQ-SYZWKDNESA-N

- ほほえんだ: O(C(C)(C)C)C([C@@H]1CC1C1CC(C1)N)=O

計算された属性

- せいみつぶんしりょう: 211.157228913g/mol

- どういたいしつりょう: 211.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732770-2.5g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 2.5g |

$3249.0 | 2025-03-19 | |

| Enamine | EN300-27732770-10.0g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 10.0g |

$7128.0 | 2025-03-19 | |

| Enamine | EN300-27732770-0.05g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 0.05g |

$1393.0 | 2025-03-19 | |

| Enamine | EN300-27732770-0.25g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 0.25g |

$1525.0 | 2025-03-19 | |

| Enamine | EN300-27732770-5.0g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 5.0g |

$4806.0 | 2025-03-19 | |

| Enamine | EN300-27732770-10g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 10g |

$7128.0 | 2023-09-10 | ||

| Enamine | EN300-27732770-0.1g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 0.1g |

$1459.0 | 2025-03-19 | |

| Enamine | EN300-27732770-0.5g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 0.5g |

$1591.0 | 2025-03-19 | |

| Enamine | EN300-27732770-1.0g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 95.0% | 1.0g |

$1658.0 | 2025-03-19 | |

| Enamine | EN300-27732770-1g |

rac-tert-butyl (1S)-2-[(1r,3r)-3-aminocyclobutyl]cyclopropane-1-carboxylate |

2580128-06-7 | 1g |

$1658.0 | 2023-09-10 |

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylateに関する追加情報

Chemical Profile of rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate (CAS No. 2580128-06-7)

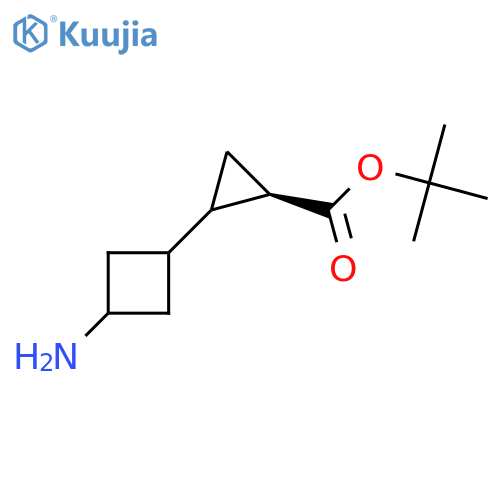

Rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate, identified by its CAS number 2580128-06-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their complex stereochemistry and potential biological activity. The intricate arrangement of its stereocenters, coupled with its cyclopropane and amino acid-derived structural motifs, makes it a subject of considerable interest for medicinal chemists and biologists.

The molecular structure of rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate features a cyclopropane ring substituted with a tert-butyl group and an amino-substituted cyclobutyl side chain. The stereochemistry at the chiral centers (C1 and C3) is denoted as (1S) and (1R,3R), respectively, which is critical for understanding its interactions with biological targets. This specific configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological effects.

In recent years, there has been growing interest in the development of novel therapeutic agents that exploit the unique properties of cyclopropane-containing compounds. Cyclopropanes are known for their high ring strain, which can be harnessed to enhance binding affinity and selectivity in drug design. The presence of an amino group in the side chain further expands the possibilities for chemical modification and functionalization, allowing for the synthesis of derivatives with tailored properties.

One of the most compelling aspects of rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate is its potential as a building block for more complex pharmacophores. The cyclopropane ring can serve as a rigid scaffold that maintains the spatial orientation of key functional groups, while the amino group provides a site for further derivatization. This combination has led to several innovative approaches in drug discovery, particularly in the search for new antibiotics and anti-inflammatory agents.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of chiral molecules. The specific arrangement of stereocenters in rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate plays a crucial role in its interaction with biological targets such as enzymes and receptors. By carefully controlling the stereochemistry, researchers can fine-tune the pharmacological properties of the compound, leading to improved efficacy and reduced side effects.

The synthesis of this compound presents unique challenges due to its complex stereochemical requirements. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been particularly valuable in achieving the desired stereochemical outcomes. These methods not only enhance the yield but also improve the overall quality of the final product.

Beyond its potential applications in drug development, rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate has also been explored as a key intermediate in organic synthesis. Its versatile structure allows for further functionalization at multiple sites, making it a valuable tool for constructing more complex molecules. This has opened up new avenues for research in synthetic chemistry, particularly in the development of novel materials and functionalized polymers.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new biological activities and optimizing synthetic routes. Collaborative efforts between chemists and biologists are essential to fully realize its potential as a therapeutic agent or synthetic intermediate. As our understanding of molecular interactions continues to evolve, compounds like rac-tert-butyl (1S)-2-(1R,3R)-3-aminocyclobutylcyclopropane-1-carboxylate are likely to play an increasingly important role in advancing both pharmaceuticals and materials science.

2580128-06-7 (rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate) 関連製品

- 2172125-79-8(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)

- 2172048-65-4(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid)

- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)

- 1512985-37-3(4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)

- 2227907-81-3(methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)

- 2227907-84-6(rac-(1R,2S)-2-(methoxymethyl)cyclohexan-1-ol)

- 1771-18-2(2-Methoxy Phenothiazine)

- 1220029-58-2(5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine)

- 2411253-99-9(2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one)

- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)